molecular formula C15H20ClNO2 B14025223 (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B14025223
M. Wt: 281.78 g/mol
InChI Key: QWCUTNYAAKTLEG-SWYZXDRTSA-N
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Description

(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a chiral, synthetically versatile building block in pharmaceutical research and development. Its application is primarily focused within medicinal chemistry, where it is investigated for its potential effects on the central nervous system . The compound's constrained azabicyclo[3.1.0]hexane scaffold is of significant interest for constructing novel molecular architectures aimed at neurological and psychiatric targets . Researchers utilize this intermediate as a precursor in the synthesis and development of new therapeutic candidates, assessing their pharmacological efficacy and safety profiles in pre-clinical experimental models . This product is strictly for laboratory research applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

ethyl (1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H19NO2.ClH/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H/t13-,15-;/m1./s1

InChI Key

QWCUTNYAAKTLEG-SWYZXDRTSA-N

Isomeric SMILES

CCOC(=O)[C@@]12C[C@@H]1CN(C2)CC3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound typically involves the following key steps:

  • Preparation of the bicyclic azabicyclo[3.1.0]hexane core, often starting from a diketone precursor.
  • Selective reduction of carbonyl groups to form the bicyclic amine structure.
  • Introduction of the benzyl substituent on the nitrogen atom.
  • Esterification to form the ethyl carboxylate group.
  • Conversion to the hydrochloride salt for improved handling and solubility.

Key Starting Materials and Intermediates

  • 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione : A diketone precursor used for selective reduction to the bicyclic amine.
  • Reducing agents : Complex aluminium hydrides such as lithium aluminium hydride (LAH), sodium bis-(2-methoxyethoxy)-aluminium dihydride, or sodium aluminium diethyl dihydride.
  • Solvents : Aromatic hydrocarbons (e.g., toluene) or ethers are commonly used.

Selective Reduction of Diketone Intermediate

The critical step involves the selective reduction of the diketone 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione to yield the bicyclic amine intermediate. This is achieved by:

  • Using an excess of aluminium hydride reducing agent (typically 10-40% excess, with 20-40% preferred).
  • Conducting the reaction in suitable solvents such as toluene or ethers.
  • Stirring the mixture under controlled temperature to minimize side reactions.

This step is crucial to maintain the bicyclic structure and avoid over-reduction or ring opening.

Hydrogenolysis of N-Benzyl Bond

To obtain the free amine or to modify the benzyl substituent, hydrogenolysis is performed:

  • Catalytic hydrogenation using a palladium-on-carbon catalyst.
  • Mild conditions: temperatures up to 50°C and hydrogen pressures ranging from 1.5 to 7 atmospheres.
  • Solvents such as methanol or ethanol are preferred.
  • This step selectively cleaves the N-benzyl bond without disrupting the bicyclic ring.

Esterification and Salt Formation

  • The carboxylate group is introduced as the ethyl ester during or after ring formation.
  • The hydrochloride salt is formed by treatment with hydrochloric acid, improving solubility and stability.
  • Stock solutions of the hydrochloride salt are prepared in solvents like DMSO, PEG300, Tween 80, or corn oil for biological assays.

Data Tables: Preparation Parameters and Stock Solution Formulation

Step Reagents/Conditions Notes
Selective reduction 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione + LAH or sodium aluminium hydride derivatives, toluene or ether solvent, 20-40% excess reducing agent Controlled temperature, inert atmosphere recommended
Hydrogenolysis of N-benzyl Pd/C catalyst, H2 gas (1.5-7 atm), methanol or ethanol, room temp to 50°C Mild conditions to preserve bicyclic ring
Esterification Ethyl ester introduction during synthesis or post-reduction Ensures ethyl carboxylate group formation
Hydrochloride salt formation Treatment with HCl in suitable solvent Enhances solubility and storage stability
Stock Solution Preparation of this compound Volume of solvent (mL) for given amount of compound
Compound amount (mg) 1 mg 5 mg 10 mg
1 mM solution 3.55 mL 17.74 mL 35.49 mL
5 mM solution 0.71 mL 3.55 mL 7.10 mL
10 mM solution 0.35 mL 1.77 mL 3.55 mL

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alkane structures.

Scientific Research Applications

(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating pain and itch responses . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

Methyl or isopropyl esters reduce steric bulk but may lower metabolic stability .

Biological Relevance: Purine-substituted derivatives (e.g., compound 15 in ) exhibit adenosine receptor agonism, suggesting the azabicyclo scaffold’s versatility in targeting nucleotide-binding domains .

Market and Availability

  • The target compound and its analogs are marketed as building blocks by suppliers like Enamine Ltd and ChemBK, with prices ranging from $28/g for methyl esters to higher costs for complex derivatives .

Q & A

Q. Yield Optimization :

  • Solvent Choice : Dichloromethane (DCM) or 1,4-dioxane enhances reaction efficiency for cyclization .
  • Catalysts : Lewis acids like BF₃·OEt₂ can stabilize intermediates during cyclopropanation .
  • Temperature Control : Room-temperature reactions minimize side-product formation in sensitive steps .

Which analytical techniques are critical for characterizing this compound’s structure and purity?

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., δ 1.2–1.5 ppm for ethyl esters, δ 4.0–5.0 ppm for benzyl protons) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • IR Spectroscopy : Ester carbonyl stretches (~1700–1750 cm⁻¹) and amine salts (~2500–3000 cm⁻¹) validate functional groups .

Q. Advanced Methods :

  • X-ray Crystallography : Resolves absolute stereochemistry for enantiopure batches .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .

How can reaction conditions be tailored to enhance enantiomeric purity?

Q. Advanced Optimization :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclopropanation to bias stereochemistry .
  • Temperature Gradients : Lower temperatures (−20°C to 0°C) reduce racemization in amine-forming steps .
  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in stereoselective reactions .

What are the key stability considerations for this hydrochloride salt under storage or experimental conditions?

Q. Basic Stability :

  • Moisture Sensitivity : Store desiccated at 2–8°C to prevent hydrolysis of the ester or amine salt .
  • Light Protection : Amber vials avoid photodegradation of the benzyl group .

Q. Advanced Studies :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C for most salts) .
  • pH Stability : Buffered solutions (pH 4–6) maintain salt integrity; avoid strongly basic conditions (>pH 8) .

How do salt forms (e.g., hydrochloride vs. methanesulfonate) impact solubility and reactivity?

Q. Methodological Insights :

  • Solubility Screening : Hydrochlorides are typically water-soluble (>50 mg/mL), whereas methanesulfonates may require DMSO .
  • Reactivity Differences : Hydrochlorides can undergo acid-catalyzed ester hydrolysis under reflux, while methanesulfonates are more stable .

What strategies resolve contradictions in reported synthetic yields or by-product profiles?

Q. Data Analysis :

  • By-Product Identification : LC-MS or GC-MS detects impurities (e.g., de-esterified analogs or ring-opened products) .
  • Reaction Monitoring : In-situ IR or Raman spectroscopy tracks intermediate formation to optimize stepwise yields .

How can derivatization expand this compound’s utility in drug discovery?

Q. Advanced Applications :

  • Ester Hydrolysis : LiOH/THF/water converts the ethyl ester to a carboxylic acid for peptide coupling .
  • Benzyl Group Replacement : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, enabling new substitutions .

What computational methods predict its biological activity or metabolic pathways?

Q. Methodological Guidance :

  • Docking Studies : Use AutoDock Vina with cytochrome P450 enzymes to predict metabolism .
  • ADMET Prediction : SwissADME estimates bioavailability and blood-brain barrier penetration .

How do stereochemical variations (e.g., 1R,5R vs. 1S,5S) affect biological assays?

Q. Advanced Analysis :

  • Enantiomer-Specific Assays : Test against GPCRs or ion channels (e.g., µ-opioid receptors) to identify stereospecific binding .
  • MD Simulations : GROMACS models ligand-receptor interactions to rationalize activity differences .

Tables

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight307.81 g/mol (hydrochloride)
Solubility (H₂O)~50 mg/mL (hydrochloride)
Melting Point180–185°C (decomposes)
Chiral Centers2 (1S,5S configuration)

Table 2: Common Synthetic By-Products

By-ProductFormation ConditionMitigation Strategy
De-esterified analogProlonged acidic conditionsReduce HCl exposure time
Ring-opened diamineHigh-temperature cyclopropanationOptimize ZnEt₂ catalyst

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